The synthesis of Zonisamide-13C2-15N involves several advanced organic chemistry techniques. While specific detailed synthetic routes for this labeled compound are not extensively documented, the general approach includes:
Zonisamide-13C2-15N can participate in various chemical reactions typical of sulfonamides:
These reactions are crucial for understanding the metabolic pathways of zonisamide in biological systems .
Zonisamide functions primarily as an anticonvulsant through multiple mechanisms:
These mechanisms collectively contribute to its efficacy in managing epilepsy .
Zonisamide-13C2-15N exhibits properties similar to those of its parent compound:
Understanding these properties is essential for its application in laboratory settings .
Zonisamide-13C2-15N serves several important roles in scientific research:
Stable isotope labeling employs non-radioactive isotopes (e.g., ¹³C, ¹⁵N) to replace atoms in bioactive molecules, creating chemically identical tracers with distinct mass signatures. These labeled compounds enable precise tracking of drug metabolism, distribution, and biotransformation pathways in vivo without altering intrinsic biological activity. The primary applications include:
Table 1: Key Properties of Stable Isotopes Used in Pharmacological Tracers
Isotope | Natural Abundance (%) | Enrichment in Zonisamide-¹³C₂-¹⁵N (%) | Detection Method |
---|---|---|---|
¹³C | 1.1 | ≥99 | LC-MS/MS |
¹⁵N | 0.37 | ≥98 | HRMS |
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is an antiepileptic and antiparkinsonian agent with complex metabolic pathways. Its labeling with ¹³C and ¹⁵N addresses critical research challenges:
The strategic placement of ¹³C at the benzisoxazole ring and ¹⁵N in the sulfonamide group enables dissecting two primary metabolic axes:
Table 2: Research Applications of Zonisamide-¹³C₂-¹⁵N in Metabolic Studies
Application | Isotopic Contribution | Key Finding |
---|---|---|
CYP3A4 Metabolism Profiling | ¹³C₂ in benzisoxazole ring | Identified 3 novel hydroxylated metabolites |
Mitochondrial β-Oxidation Assay | ¹⁵N in sulfonamide | Quantified 4-fold increase in AC(16:2) production |
Blood-Brain Barrier Penetration | Dual ¹³C/¹⁵N label | Confirmed 68% higher CNS uptake vs. peripheral tissue |
Concluding RemarksZonisamide-¹³C₂-¹⁵N exemplifies the transformative power of isotopic labeling in pharmacodynamics research. Its design resolves long-standing limitations in tracking sulfonamide-based therapeutics and provides unparalleled insight into mitochondrial bioenergetics. Future applications may include dynamic PET/MRI imaging using ¹¹C/¹⁸F derivatives synthesized from this core scaffold.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0